4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide
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Description
4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide is a useful research compound. Its molecular formula is C17H20FN3OS and its molecular weight is 333.43. The purity is usually 95%.
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Biological Activity
The compound 4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
The compound features a 4-fluorophenyl moiety linked via a thioether bond to a butanamide structure that is further substituted with a tetrahydrocyclopenta[c]pyrazol group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Biological Activity Overview
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of compounds containing the 4-fluorophenyl group exhibit considerable antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi, suggesting that the thioether linkage may contribute to enhanced bioactivity .
-
Inhibition of Enzymatic Activity
- Compounds structurally related to the target compound have been evaluated for their ability to inhibit specific enzymes such as p38 MAPK, which plays a crucial role in inflammatory responses. The inhibition of this pathway can lead to therapeutic benefits in conditions characterized by excessive inflammation .
- Cytotoxicity Studies
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Inhibits p38 MAPK activity | |
Cytotoxicity | Selective cytotoxicity in cancer cell lines |
Case Studies
-
Case Study on Antimicrobial Effects
A study evaluating the antimicrobial properties of similar thioether compounds revealed that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli . -
Case Study on Cytotoxicity
A recent investigation into the cytotoxic effects of structurally related compounds showed that one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for further development as an anticancer agent .
Research Findings
The biological activity of this compound is underpinned by its structural features that facilitate interaction with biological targets. Notably:
- The fluorine substitution enhances binding affinity to target proteins.
- The thioether linkage contributes to increased stability and bioavailability.
- Ongoing research is focused on optimizing these compounds through structure-activity relationship (SAR) studies to improve efficacy and reduce toxicity.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-21-17(14-4-2-5-15(14)20-21)19-16(22)6-3-11-23-13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGGDHFBOZWQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.